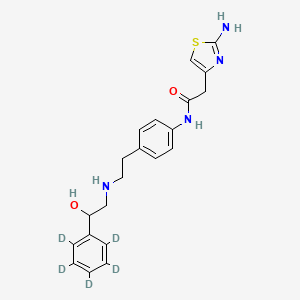
N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines the properties of biotin with a sulfothioacetamide group. This compound is often used in biochemical and molecular biology research due to its ability to bind to avidin or streptavidin with high affinity, making it useful in various labeling and detection applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:
Biotin Activation: Biotin is first activated by converting it into a reactive ester, such as biotin-N-hydroxysuccinimide (biotin-NHS).
Thioacetamide Introduction: The activated biotin is then reacted with 2-aminoethylthioacetamide under controlled conditions to form the intermediate N-(2-Aminoethyl)-N’-(2-thioacetamid)biotinamide.
Sulfonation: The intermediate is further sulfonated using a sulfonating agent like sodium sulfite to introduce the sulfo group, resulting in the final product, N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. This often involves automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfothioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfo group back to a thiol group under specific conditions.
Substitution: The amino and sulfothioacetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Functionalized biotin derivatives.
科学研究应用
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins, peptides, and other molecules.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin affinity systems.
Medicine: Employed in diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.
Industry: Utilized in the development of biosensors and other analytical devices.
作用机制
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding is highly specific and strong, making it ideal for use in various detection and purification techniques. The sulfothioacetamide group can also participate in additional interactions, enhancing the compound’s versatility.
Molecular Targets and Pathways:
Biotin-Avidin/Streptavidin Interaction: The primary pathway involves the binding of biotin to avidin or streptavidin, which is utilized in many biochemical assays.
Thiol-Sulfo Interactions: The sulfothioacetamide group can form disulfide bonds or other interactions, contributing to the compound’s reactivity.
相似化合物的比较
Biotin-NHS: A commonly used biotinylation reagent.
Biotin-PEG: Biotinylated polyethylene glycol used for increasing solubility and reducing non-specific binding.
Biotin-HPDP: A biotinylation reagent with a cleavable disulfide bond.
Uniqueness: N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities, providing both high-affinity binding to avidin/streptavidin and additional reactivity through the sulfothioacetamide group. This dual functionality makes it particularly useful in complex biochemical applications where multiple interactions are required.
属性
CAS 编号 |
1330264-29-3 |
|---|---|
分子式 |
C14H23N4NaO6S3 |
分子量 |
462.53 |
IUPAC 名称 |
sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
InChI 键 |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
SMILES |
C1C2C(C(S1)CCCCC(=NCCNC(=O)CSS(=O)(=O)O)[O-])NC(=O)N2.[Na+] |
同义词 |
TS Biotin Ethylenediamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B565044.png)




